![molecular formula C15H15NO3 B6327018 Ethyl 4-(3-aminophenoxy)benzoate CAS No. 901925-91-5](/img/structure/B6327018.png)
Ethyl 4-(3-aminophenoxy)benzoate
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Overview
Description
“Ethyl 4-(3-aminophenoxy)benzoate” is a chemical compound with the formula C15H15NO3 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of a compound is determined by its atomic composition and the arrangement of those atoms. While specific structural information for “this compound” is not available, similar compounds like benzocaine have been studied extensively. For instance, the structure of phenyl benzoate has been determined using techniques like X-ray diffraction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can include aspects like solubility, stability, and reactivity. Some benzoate compounds have high lipid solubility, which allows them to be easily absorbed .
Scientific Research Applications
Ethyl 4-aminobenzoate has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and is also used as a starting material for a variety of other compounds. Additionally, it has been studied for its potential therapeutic effects, and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
Target of Action
Ethyl 4-(3-aminophenoxy)benzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and motor function.
Mode of Action
This compound acts by binding to specific parts of the sodium ion channels on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local anesthesia, such as minor surgical operations, dental procedures, and treatment of skin conditions .
Advantages and Limitations for Lab Experiments
The use of Ethyl 4-(3-aminophenoxy)benzoate 4-aminobenzoate in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and can be synthesized in a variety of ways. Additionally, it has a wide range of applications in scientific research, and can be used as a reagent in organic synthesis. However, there are also some limitations to its use. It has a relatively low solubility in water, and is also unstable in the presence of light and heat.
Future Directions
The potential applications of Ethyl 4-(3-aminophenoxy)benzoate 4-aminobenzoate in scientific research are vast. Future research should focus on elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic effects. Additionally, further research should be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Finally, further research should be conducted to explore the advantages and limitations of the compound for laboratory experiments.
Synthesis Methods
Ethyl 4-aminobenzoate can be synthesized from Ethyl 4-(3-aminophenoxy)benzoate benzoate, an ester of benzoic acid, and an amine reactant. The reaction is typically performed in an aqueous solution, and involves the conversion of the ester into an amide. The amide is then hydrolyzed to form this compound 4-aminobenzoate. The reaction can be catalyzed using a variety of acids and bases, such as sulfuric acid, hydrochloric acid, and sodium hydroxide.
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and the necessary precautions. While specific safety data for “Ethyl 4-(3-aminophenoxy)benzoate” is not available, similar compounds like Ethyl 3-amino-4-(methylamino)benzoate are known to cause skin irritation and may cause an allergic skin reaction .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 257.28
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes . For instance, Ethyl 3,4-dihydroxy benzoate has been shown to protect against hypoxia-induced oxidative damage in L6 myoblast cells
properties
IUPAC Name |
ethyl 4-(3-aminophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKZNSWHIIXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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